Isothiazol-3-amine hydrochloride Isothiazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955506-86-1
VCID: VC2724232
InChI: InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
SMILES: C1=CSN=C1N.Cl
Molecular Formula: C3H5ClN2S
Molecular Weight: 136.6 g/mol

Isothiazol-3-amine hydrochloride

CAS No.: 1955506-86-1

Cat. No.: VC2724232

Molecular Formula: C3H5ClN2S

Molecular Weight: 136.6 g/mol

* For research use only. Not for human or veterinary use.

Isothiazol-3-amine hydrochloride - 1955506-86-1

Specification

CAS No. 1955506-86-1
Molecular Formula C3H5ClN2S
Molecular Weight 136.6 g/mol
IUPAC Name 1,2-thiazol-3-amine;hydrochloride
Standard InChI InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
Standard InChI Key IKYMHGHCLCVIGU-UHFFFAOYSA-N
SMILES C1=CSN=C1N.Cl
Canonical SMILES C1=CSN=C1N.Cl

Introduction

Chemical Structure and Properties

Isothiazol-3-amine hydrochloride features a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, with an amino group at position 3 and formulated as a hydrochloride salt. This structural arrangement contributes to its unique chemical behavior and biological activity profile .

Basic Chemical Information

Table 1 presents the fundamental chemical information of Isothiazol-3-amine hydrochloride:

PropertyValue
CAS Number1955506-86-1
Molecular FormulaC₃H₅ClN₂S
Molecular Weight136.60 g/mol
IUPAC Name1,2-thiazol-3-amine;hydrochloride
InChIInChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
InChIKeyIKYMHGHCLCVIGU-UHFFFAOYSA-N
SMILESC1=CSN=C1N.Cl

The compound appears as a white to off-white crystalline solid and demonstrates good solubility in water, which enhances its utility in various applications.

Structural Characteristics

The isothiazole core of this compound is a five-membered ring containing adjacent sulfur and nitrogen atoms, which creates a unique electronic distribution that contributes to its chemical reactivity. The presence of the amino group at position 3 introduces nucleophilic properties to the molecule, while the hydrochloride salt formation improves stability and water solubility compared to the free base .

Mechanism of Action

The biological activity of Isothiazol-3-amine hydrochloride, like other compounds in the isothiazole family, stems from its specific interactions with cellular components of microorganisms.

Target Enzymes

Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes in microorganisms, specifically enzymes with thiol groups at their active sites. This specificity explains its selective toxicity toward certain microorganisms while having less effect on host cells without these vulnerable enzymes .

Biochemical Interactions

The compound forms mixed disulfides upon interaction with thiol-containing enzymes, leading to their inhibition. This mechanism disrupts essential biochemical pathways in microorganisms, ultimately resulting in growth inhibition or cell death. The formation of these mixed disulfides represents an irreversible modification that prevents the normal function of affected enzymes .

Cellular Effects

At the cellular level, Isothiazol-3-amine hydrochloride disrupts multiple processes including cell signaling pathways, gene expression patterns, and cellular metabolism. The inhibition of thiol-containing enzymes can have cascading effects, particularly on enzymes involved in the oxidative stress response. This disruption leads to increased cellular damage and can ultimately trigger apoptosis in affected cells.

Biological Activities

Antimicrobial Properties

Isothiazol-3-amine hydrochloride demonstrates significant antimicrobial activity, making it valuable for industrial applications requiring microbial control. Like other isothiazolinones, it exhibits activity against a wide spectrum of bacteria .

While specific minimum inhibitory concentration (MIC) data for Isothiazol-3-amine hydrochloride itself is limited in the literature, related isothiazolinone compounds have demonstrated the following activity profiles:

Table 2: Antimicrobial Activity of Related Isothiazolinone Compounds

Isothiazolinone CompoundMicroorganismMIC (μg/mL)
Methylisothiazolinone (MI)Schizosacchuromyces pombe245
Methylisothiazolinone (MI)Escherichia coli41
Methylchloroisothiazolinone (MCI)Schizosacchuromyces pombe2.6
Methylchloroisothiazolinone (MCI)Escherichia coli0.5

The presence of structural modifications, particularly halogenation as seen with the chlorinated derivatives, significantly enhances antimicrobial potency, suggesting potential directions for optimizing the activity of Isothiazol-3-amine hydrochloride derivatives .

Antifungal Properties

Similar to its antibacterial activity, Isothiazol-3-amine hydrochloride exhibits antifungal properties that contribute to its utility as a biocide. The mechanism of action against fungi appears to parallel that against bacteria, involving the inhibition of vital enzymes through interaction with thiol groups .

Applications

Industrial Applications

The primary application of Isothiazol-3-amine hydrochloride and related isothiazolinones is in industrial water treatment systems, where they serve as effective biocides for controlling microbial growth and biofouling . Their efficacy against a broad spectrum of microorganisms makes them particularly valuable in environments where microbial contamination poses significant challenges.

Additional industrial applications include:

  • Preservation of manufactured goods including emulsion paints, wood varnishes, and adhesives

  • Use in leather treatment processes to prevent microbial degradation

  • Component in cooling water systems to prevent biofilm formation

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